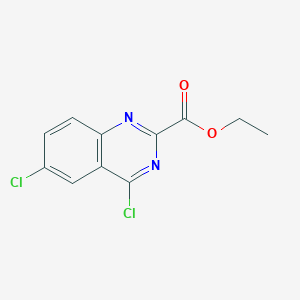

4,6-ジクロロキナゾリン-2-カルボン酸エチル

説明

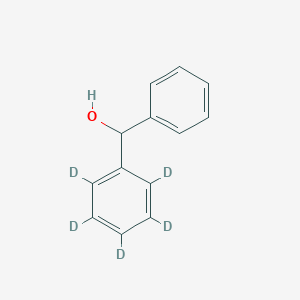

Ethyl 4,6-dichloroquinazoline-2-carboxylate is a compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse range of biological activities and have been the subject of numerous studies in medicinal chemistry. Although the specific compound ethyl 4,6-dichloroquinazoline-2-carboxylate is not directly mentioned in the provided papers, related compounds with structural similarities have been synthesized and studied for various applications, including antiallergy, antibacterial, and antitumor activities.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the construction of the quinazoline core followed by functionalization at various positions on the ring. For instance, the development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a compound with antiallergy activity, was achieved through structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid . Another example is the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using the Gould-Jacobs reaction catalyzed by aluminum metal under microwave assistance, which resulted in a high yield of the product . These methods demonstrate the versatility of synthetic approaches in the quinazoline class.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The substitution pattern on the quinazoline core greatly influences the biological activity and physical properties of these compounds. For example, the introduction of halogen atoms, such as chlorine or fluorine, can affect the electron distribution and reactivity of the molecule . The NMR study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provides valuable information on the electronic environment of the substituents and the overall molecular conformation .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The Friedländer synthesis is a common method used to construct quinoline and quinazoline derivatives, as seen in the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate . Additionally, the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates has been explored, leading to the formation of cycloprop[b]indoles upon irradiation . These reactions highlight the chemical diversity and potential for further modification of quinazoline compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the introduction of halogen atoms can impact the lipophilicity, which is an important factor in drug design. The solubility, melting point, and stability of these compounds can be tailored by modifying the ester group or introducing additional functional groups . The NMR spectroscopy data provide insights into the chemical shifts and coupling constants, which are indicative of the molecular structure and can be used to confirm the identity of synthesized quinazoline derivatives .

科学的研究の応用

C11H8Cl2N2O2 C_{11}H_{8}Cl_{2}N_{2}O_{2} C11H8Cl2N2O2

は、さまざまな科学分野で幅広い用途を持っています。以下は、6 つの異なる研究分野における独自の用途に焦点を当てた包括的な分析です。薬理学

薬理学では、4,6-ジクロロキナゾリン-2-カルボン酸エチルは、さまざまな薬理学的に活性なキナゾリン誘導体の合成における前駆体としての可能性が探求されています。これらの誘導体は、抗腫瘍性、抗菌性、および抗炎症性などの特性について研究されています。 この化合物は、さまざまな生物学的標的に結合する能力があるため、創薬と治療介入に役立ちます .

農業

農業部門では、この化学物質は、殺虫剤や除草剤の製造における中間体として役立ちます。 その構造フレームワークは、害虫や雑草を効果的に防除できる化合物の開発に使用され、作物保護と収量を向上させます .

材料科学

材料科学では、4,6-ジクロロキナゾリン-2-カルボン酸エチルは、新規有機材料の開発に使用されます。 ポリマーやコーティングに組み込むことで、耐久性と耐薬品性に優れた材料が得られる可能性があり、これは産業用途にとって重要です .

化学合成

この化合物は、有機合成、特に複雑なキナゾリン骨格の構築における重要な中間体です。 これは、染料、蛍光マーカー、および特定の電子特性を持つその他の有機化合物など、幅広い化学物質の合成に使用されます .

生化学

生化学では、4,6-ジクロロキナゾリン-2-カルボン酸エチルは、酵素阻害の研究に使用されます。 これは、酵素活性を調節できる阻害剤の構成要素として作用し、酵素機構についての洞察を提供し、特定の生化学経路を標的とする薬剤の設計を支援します .

環境科学

この化合物の環境への用途には、環境モニタリングにおけるトレーサーまたはマーカーとしての使用が含まれます。 その独特の化学的特徴により、さまざまな生態系における化学プロセスの追跡が可能になり、汚染調査や環境影響評価に役立ちます .

Safety and Hazards

特性

IUPAC Name |

ethyl 4,6-dichloroquinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)10-14-8-4-3-6(12)5-7(8)9(13)15-10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPBSKCNIZYGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596350 | |

| Record name | Ethyl 4,6-dichloroquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150449-99-3 | |

| Record name | Ethyl 4,6-dichloro-2-quinazolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150449-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,6-dichloroquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

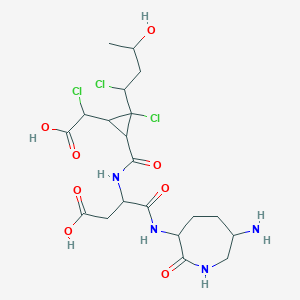

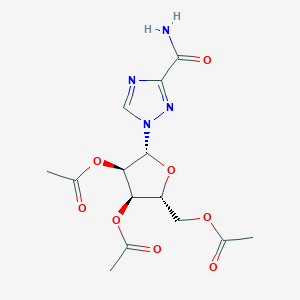

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)

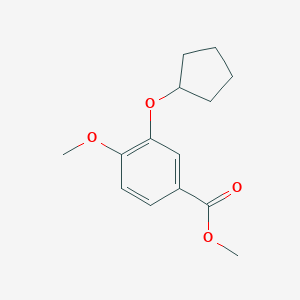

![3-Methyl-2-nitro-9H-pyrido[2,3-B]indole](/img/structure/B121724.png)